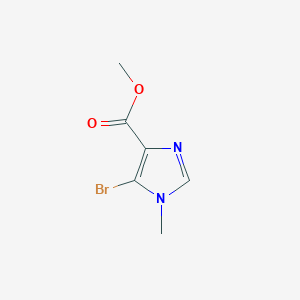

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRFNSRETLLTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227934 | |

| Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120781-01-3 | |

| Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120781-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Condensation Reaction

The initial step involves condensing 1-methyl-1H-imidazole-5-carboxylic acid (Compound A-1) with an amine (Compound A-2) to form an amide intermediate (Compound A-3). The reaction employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF).

Reaction Conditions:

- Molar Ratio (A-1:DIPEA): 1:2 to 1:2.5

- Solvent: DMF

- Temperature: 15–30°C (room temperature)

- Duration: 10–18 hours

Post-reaction, the mixture is quenched with water, filtered, and washed with dichloromethane to isolate Compound A-3. This step achieves high conversion rates due to HATU’s efficiency in facilitating amide bond formation.

Step 2: Bromination with N-Bromosuccinimide (NBS)

Compound A-3 undergoes bromination using NBS in chloroform, catalyzed by azodiisobutyronitrile (AIBN). The reaction proceeds at 50°C for 12 hours, yielding the dibrominated intermediate (Compound A-4).

Key Advantages Over Prior Methods:

- Selectivity: The use of AIBN ensures radical-mediated bromination at the C4 position, avoiding competing reactions at other sites.

- Solvent Choice: Chloroform’s low polarity minimizes side reactions, simplifying purification.

- Yield: Column chromatography purification achieves >95% purity, a significant improvement over traditional methods that produced mixed mono-/dibromo products.

Step 3: Debromination with Methylmagnesium Iodide (MeMgI)

The final step involves debromination of Compound A-4 using methylmagnesium iodide in tetrahydrofuran (THF). After cooling to 0–5°C, MeMgI is added, and the mixture is heated to 50°C for 3 hours.

Reaction Mechanism:

- MeMgI selectively removes the bromine atom at the C5 position, yielding the target compound.

- Quenching with ice water followed by ethyl acetate extraction and column chromatography ensures high recovery (>80%).

Optimization of Reaction Conditions

Temperature and Catalytic Effects

The bromination step’s success hinges on precise temperature control. Heating to 50°C optimizes NBS activation while avoiding decomposition. AIBN’s role as a radical initiator is critical; substituting it with other catalysts (e.g., benzoyl peroxide) reduces yield by 20–30%.

Solvent Selection

- DMF in Condensation: Polar aprotic solvents like DMF stabilize the reactive intermediates, enhancing amide formation.

- Chloroform in Bromination: Nonpolar solvents suppress ionic byproducts, favoring radical pathways.

- THF in Debromination: Oxygen-free conditions in THF prevent Grignard reagent degradation.

Scalability and Industrial Feasibility

The patented method’s mild conditions (ambient pressure, moderate temperatures) and avoidance of hazardous reagents (e.g., carbon tetrabromide) make it suitable for large-scale production. Pilot studies report batch sizes up to 10 kg with consistent yields.

Comparative Analysis with Historical Methods

Prior syntheses relied on NBS in carbon tetrabromide, which posed safety risks and generated regioisomeric byproducts. The current method’s advantages include:

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Yield | 40–50% | 75–85% |

| Byproducts | Mono-/dibromo mixtures | Single dibromo intermediate |

| Safety | High risk (explosive solvents) | Low risk (chloroform/THF) |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-1H-imidazole-4-carboxylate or 5-thio-1-methyl-1H-imidazole-4-carboxylate.

Oxidation Products: Compounds with higher oxidation states, such as 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Reduction Products: Compounds with reduced functional groups, such as 5-bromo-1-methyl-1H-imidazole-4-methanol.

Hydrolysis Products: 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and specificity of imidazole-based ligands.

Medicine: The compound is explored for its potential therapeutic applications. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its efficacy in treating various infections and diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of drugs, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group contribute to its binding affinity and reactivity. The compound can inhibit the activity of enzymes or receptors by forming covalent or non-covalent interactions. These interactions disrupt the normal function of the target molecules, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The compound’s closest structural analogues differ in substituent positions, alkyl groups, or functional groups. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties

Key Comparative Analysis

Substituent Position and Reactivity

- Bromine Position : Bromine at C5 (target compound) vs. C2 (e.g., 74478-93-6, 120781-02-4) significantly alters reactivity. Bromine at C5 may direct electrophilic substitutions to C2 or C4, whereas C2-bromo derivatives are more prone to nucleophilic aromatic substitution at C5 .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analogue (1507740-32-0), which has higher solubility in polar solvents but lower membrane permeability .

Alkyl Group Effects

Stability and Handling

- The target compound requires storage at 2–8°C , whereas ethyl ester derivatives (e.g., 74478-93-6) may have better thermal stability due to reduced ester reactivity.

- The propyl-substituted carboxylic acid (1507740-32-0) has a predicted density of 1.676 g/cm³ and a pKa of 1.26 , indicating high crystallinity and acidity , which influence formulation strategies.

Biological Activity

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, case studies, and research findings, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 205.01 g/mol. The compound features a bromine atom, which contributes to its reactivity and biological activity, particularly in enzyme interactions.

Target Interactions

The compound acts primarily by binding to the active sites of various enzymes, inhibiting their catalytic activities. This interaction is crucial for altering metabolic pathways within cells. Notably, it has been shown to affect key enzymes such as kinases and phosphatases, which play vital roles in cellular signaling and metabolism .

Biochemical Pathways

This compound influences several biochemical pathways:

- Cell Signaling : It modulates signaling pathways by altering the activity of proteins involved in signal transduction.

- Gene Expression : The compound can affect transcription factors, leading to changes in gene expression associated with cellular proliferation and apoptosis.

- Metabolic Regulation : By inhibiting specific metabolic enzymes, it can significantly impact cellular metabolism .

Case Study 1: Antimicrobial Activity

A study demonstrated that imidazole derivatives, including this compound, exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Structural modifications at various positions on the imidazole ring enhanced this activity, suggesting potential for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Research focusing on the anticancer potential of imidazole derivatives highlighted that this compound could induce cytotoxicity in various cancer cell lines. The study indicated that specific structural modifications could enhance its efficacy as an anticancer agent .

In Vitro Studies

In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. However, prolonged exposure can lead to degradation and altered effects on cellular functions. Notably, it has been observed to induce sustained changes in cellular metabolism and gene expression over time .

Toxicity Considerations

While exhibiting biological activity, the compound's cytotoxicity must be carefully evaluated. Studies have reported varying levels of cytotoxicity across different concentrations, necessitating further investigation into its therapeutic window .

Summary of Biological Activities

| Activity Type | Effect | Notes |

|---|---|---|

| Antimicrobial | Significant antibacterial activity | Effective against resistant strains |

| Anticancer | Induces cytotoxicity in cancer cells | Structural modifications enhance efficacy |

| Enzyme Inhibition | Inhibits kinases and phosphatases | Alters metabolic pathways |

| Gene Expression | Modulates transcription factors | Influences proliferation and apoptosis |

Q & A

Q. What are the common synthetic routes for methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., substituted imidazoles) followed by bromination and esterification. For optimization, employ statistical design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can minimize trial runs while maximizing yield . Key steps:

- Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) for carboxylate activation, as demonstrated in pyrazole-carboxylate synthesis .

- Bromination : Optimize NBS (N-bromosuccinimide) concentration in inert solvents (e.g., CCl₄) to avoid over-bromination.

- Esterification : Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl group at N1 (δ ~3.6 ppm) and ester carbonyl (δ ~165–170 ppm). Compare with analogous imidazole-carboxylates .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands (to rule out hydrolysis).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 249 (C₇H₈BrN₂O₂) and fragment ions corresponding to Br loss (~170 Da).

Q. What safety precautions are critical when handling brominated imidazole derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Brominated compounds can cause severe skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation hazards.

- Waste Disposal : Follow EPA guidelines for halogenated waste. Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does steric and electronic effects influence the regioselectivity of bromination in 1-methylimidazole derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Electron Density : Bromine electrophiles (Br⁺) attack electron-rich positions. DFT calculations can map electrostatic potential surfaces to predict reactivity .

- Steric Hindrance : Substituents at N1 (methyl group) direct bromination to C5 due to reduced steric clash. Compare with 1-benzyl analogs showing C2/C5 mixtures .

- Experimental Validation : Use competitive bromination assays with regioisomeric standards and monitor via HPLC .

Q. What computational strategies can predict reaction pathways and intermediates for this compound’s synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian or ORCA software to model transition states (e.g., bromination via NBS). Focus on activation energies and intermediates .

- Reactor Simulation : Use Aspen Plus or COMSOL to simulate mass transfer limitations in esterification steps, optimizing stirring rates and solvent viscosity .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the methyl group).

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping peaks.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for 5-methyl-1-phenylpyrazole derivatives .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this bromoimidazole?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos with K₃PO₄ base in toluene at 100°C for aryl amination .

- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., PdCl₂(dppf)) with aryl boronic acids in THF/H₂O. Monitor coupling efficiency via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.